(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone

Michael acceptor bis(arylidene)cyclohexanone curcumin

(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone is a fully synthetic diaryldienone featuring a central 4-methylcyclohexanone core symmetrically substituted at the 2- and 6-positions with 5-(4-fluorophenyl)furan-2-yl methylidene arms (C29H22F2O3; exact mass 456.1537 g/mol; CAS 487030-23-9). The compound belongs to the bis(arylidene)cyclohexanone class, whose members exhibit anti-neoplastic properties through covalent Michael addition to accessible cysteine thiols on target proteins.

Molecular Formula C29H22F2O3
Molecular Weight 456.5 g/mol
Cat. No. B12142322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone
Molecular FormulaC29H22F2O3
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC1CC(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)C1
InChIInChI=1S/C29H22F2O3/c1-18-14-21(16-25-10-12-27(33-25)19-2-6-23(30)7-3-19)29(32)22(15-18)17-26-11-13-28(34-26)20-4-8-24(31)9-5-20/h2-13,16-18H,14-15H2,1H3/b21-16+,22-17+
InChIKeyWFIBNRVZDAOLSA-LPFJTETCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacophoric Overview of (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone: A Bis(arylidene)cyclohexanone with Dual Furan-4-fluorophenyl Arms


(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone is a fully synthetic diaryldienone featuring a central 4-methylcyclohexanone core symmetrically substituted at the 2- and 6-positions with 5-(4-fluorophenyl)furan-2-yl methylidene arms (C29H22F2O3; exact mass 456.1537 g/mol; CAS 487030-23-9) [1]. The compound belongs to the bis(arylidene)cyclohexanone class, whose members exhibit anti-neoplastic properties through covalent Michael addition to accessible cysteine thiols on target proteins [2]. Unlike prototypical diaryldienones such as curcumin or EF24, the target compound uniquely incorporates both a 4-fluorophenyl-substituted furan ring and a 4-methyl substituent on the cyclohexanone ring, creating a distinct electronic and steric landscape that differentiates its pharmacological profile from in-class analogs [1].

Procurement Risk: Why In-Class Bis(arylidene)cyclohexanones Cannot Be Assumed Interchangeable with (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone


The bis(arylidene)cyclohexanone pharmacophore tolerates diverse arylidene substituents, yet even modest structural changes produce substantial variations in Michael acceptor electrophilicity, target engagement selectivity, and metabolic liability [1]. The target compound's 5-(4-fluorophenyl)furan-2-yl arms confer a unique combination of extended conjugation and electron-withdrawing character that is absent in the simple phenyl (curcumin) or 2-fluorobenzylidene (EF24) analogs [2]. The 4-methyl group on the cyclohexanone ring further modulates the conformation and steric accessibility of the β-carbons that mediate covalent adduct formation [3]. Consequently, substituting the target compound with a generic bis(arylidene)cyclohexanone—even one bearing a fluorophenyl group—without direct, quantitative head-to-head evidence of comparable cellular potency, selectivity, and in vivo tolerability introduces unacceptable risk of reduced efficacy or off-target toxicity in downstream applications.

Quantitative Differential Evidence: How (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone Compares to Closest Analogs


Curcumin vs. Target Compound: Enhanced Conformational Restriction for Michael Addition Reactivity

The target compound embeds the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore within a rigid cyclohexanone scaffold, constraining both β-carbons into an s-cis/s-cis conformation optimal for sequential thiol alkylation. In curcumin, the central β-diketone permits free rotation, reducing the kinetic preference for bis-adduct formation [1]. Diarylcyclohexanones as a class exhibit average cytotoxicity >3-fold greater than monoarylidene analogs, a direct consequence of this bis-electrophilic character [2]. The target compound's 4-fluorophenyl-furan arms extend conjugation further, predicted to lower the LUMO energy and increase electrophilicity relative to curcumin's 4-hydroxy-3-methoxyphenyl groups [1].

Michael acceptor bis(arylidene)cyclohexanone curcumin cytotoxicity

EF24 (2-Fluorobenzylidene Analog) vs. Target Compound: Furan Acts as a Thioredoxin Reductase (TrxR) Pharmacophore

In a comprehensive SAR study of curcumin analogs evaluated against purified TrxR via DTNB assay, furan-containing analogs exhibited 'excellent inhibitory effect on TrxR in an irreversible manner,' establishing the furan ring as a pharmacophore for TrxR engagement [1]. EF24, which bears 2-fluorobenzylidene substituents but lacks a furan ring, does not engage TrxR through this furan-dependent mechanism. The target compound incorporates two furan rings each substituted with a 4-fluorophenyl group, combining the furan pharmacophore with the electron-withdrawing influence of the para-fluorine to tune electrophilicity. While direct TrxR IC50 data for the target compound versus EF24 are unavailable, the presence of the furan moiety provides a mechanistically plausible basis for differential target engagement not achievable by the 2-fluorobenzylidene-based EF24 architecture [1].

thioredoxin reductase TrxR furan curcumin analog Michael acceptor

CYP2B6 Off-Target Liability Screening: Evidence of Low CYP2B6 Inhibition Enhances Safety Profile vs. EF24

CYP450 inhibition is a major source of drug-drug interactions and compound attrition. (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone was evaluated for inhibition of recombinant CYP2B6 using a fluorescence-based EFC substrate assay, yielding an IC50 >10,000 nM (>10 µM), indicating negligible CYP2B6 inhibition at pharmacologically relevant concentrations [1]. In contrast, EF24 and related diarylpentenones contain structural features associated with CYP2B6 inhibition (IC50 values for EF24 analogs frequently in the 1–5 µM range in class-level comparisons). The target compound's >10 µM IC50 against CYP2B6 represents a significant safety margin, reducing the risk of CYP-mediated drug-drug interactions in combination therapy or polypharmacology contexts [1].

CYP2B6 cytochrome P450 drug interaction off-target bis(arylidene)cyclohexanone

Impact of 4-Methyl Substitution on Cyclohexanone Core: Cytotoxicity Comparison with 4-tert-Butyl and Unsubstituted Analogs

A systematic cytotoxicity evaluation of synthetic bis(arylidene) derivatives of cyclic ketones—including 4-methylcyclohexanone, 4-tert-butylcyclohexanone, and unsubstituted cyclohexanone cores—against cisplatin-resistant human ovarian carcinoma A2780-CP70 cells demonstrated that the 4-alkyl substituent significantly modulates potency [1]. 4-Methyl-substituted analogs consistently exhibited cytotoxicity comparable to or exceeding the unsubstituted parent scaffold, while the bulky 4-tert-butyl group often reduced activity, likely due to steric interference with Michael addition at the β-carbons. The 4-methyl group of the target compound thus provides a favorable balance of conformational influence—enhancing the rigidity and planarity of the dienone system—without the steric penalty imposed by larger alkyl substituents [1].

4-methylcyclohexanone SAR bis(arylidene) cytotoxicity A2780

In Vivo Tolerability Advantage of 4-Alkyl Bis(arylidene)cyclohexanones: Reduced Host Toxicity Relative to Unsubstituted Analogs

An established literature observation for 2,6-bis(arylidene)cyclohexanones is that representative compounds—including those bearing arylidene substituents with electron-withdrawing groups—are generally well tolerated when administered to rodents, in contrast to many classical cytotoxic agents [1]. The presence of a 4-methyl substituent on the cyclohexanone core has been independently associated with favorable toxicity profiles, potentially by attenuating non-specific reactivity through subtle modulation of β-carbon electrophilicity [2]. While direct comparative acute toxicity data (LD50 values) for the target compound versus EF24 or curcumin are not available, the consistently documented tolerability of the bis(arylidene)cyclohexanone class—particularly 4-alkyl-substituted members—provides a procurement-relevant safety rationale [1].

in vivo tolerability bis(arylidene)cyclohexanone toxicity rodent model

Scientific and Industrial Application Scenarios for (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone


Thioredoxin Reductase (TrxR)-Targeted Anticancer Drug Discovery

The target compound's dual furan rings, validated as a TrxR pharmacophore in curcumin analog SAR studies [1], make it a mechanistically rational starting point for developing irreversible TrxR inhibitors. Its >10 µM IC50 against CYP2B6 [2] further supports its use in lead optimization programs where minimizing CYP-mediated off-target effects is critical. Procurement of this compound enables direct head-to-head TrxR profiling against phenyl-substituted analogs to quantify the furan's pharmacophoric contribution.

Chemical Biology Probe Development: Selective Covalent Modification of Cysteine Proteases

The constrained s-cis/s-cis dienone geometry of the bis(arylidene)cyclohexanone core provides a defined bis-electrophilic architecture for covalent engagement of cysteine thiols on target proteins [3]. The 4-fluorophenyl-furan arms introduce unique electronic tuning distinct from the benzylidene arms of EF24, enabling the development of activity-based probes with altered target selectivity profiles.

Preclinical In Vivo Oncology Pharmacology with Favorable Tolerability Window

The documented tolerability of 2,6-bis(arylidene)cyclohexanones—including 4-alkyl-substituted analogs—in rodent models [4] positions the target compound as a candidate for in vivo efficacy studies where a wide therapeutic index is desired. Its predicted enhanced Michael acceptor reactivity relative to curcumin [3] suggests the potential for potent antitumor activity without the gastrointestinal or hepatic toxicity associated with many classical cytotoxics.

Cisplatin-Resistant Ovarian Cancer Research Tool Compound

4-Methyl-substituted bis(arylidene)cyclohexanones have demonstrated consistent cytotoxicity against cisplatin-resistant A2780-CP70 ovarian cancer cells [4]. The target compound, bearing both the 4-methyl group and the electron-withdrawing 4-fluorophenyl-furan arms, is structurally poised to overcome cisplatin resistance mechanisms, making it a valuable research tool for studying drug resistance pathways in gynecological cancers.

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